molecular formula C12H18O3 B12561487 2,6-Bis[(propan-2-yl)oxy]phenol CAS No. 147825-65-8

2,6-Bis[(propan-2-yl)oxy]phenol

Katalognummer: B12561487
CAS-Nummer: 147825-65-8
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: UKQACUPNMJKOAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis[(propan-2-yl)oxy]phenol is a chemical compound known for its unique structure and properties It is a derivative of phenol, where two isopropyl groups are attached to the phenol ring through oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Bis[(propan-2-yl)oxy]phenol typically involves the alkylation of p-hydroxy benzoic acid with an alkylating agent in the presence of an aqueous mineral acid. The reaction is followed by basification and subsequent washings to yield 4-hydroxy-3,5-diisopropylbenzoic acid. This intermediate is then decarboxylated in the presence of a high boiling solvent and sodium hydroxide as a catalyst at high temperature to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods ensure high purity and yield of the compound, making it suitable for various applications, including pharmaceutical use .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis[(propan-2-yl)oxy]phenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenols.

Wissenschaftliche Forschungsanwendungen

2,6-Bis[(propan-2-yl)oxy]phenol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-Bis[(propan-2-yl)oxy]phenol involves its interaction with various molecular targets and pathways. In biological systems, it acts as an antioxidant by reacting with free radicals to form phenoxyl radicals. This property is associated with all phenol-based free radical scavengers. Additionally, its structural similarity to propofol suggests that it may interact with the GABA-A receptor, contributing to its potential anesthetic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2,6-Bis[(propan-2-yl)oxy]phenol include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of isopropyl groups. This structure imparts specific properties, such as enhanced thermal stability and antioxidant activity, making it valuable in various applications .

Eigenschaften

CAS-Nummer

147825-65-8

Molekularformel

C12H18O3

Molekulargewicht

210.27 g/mol

IUPAC-Name

2,6-di(propan-2-yloxy)phenol

InChI

InChI=1S/C12H18O3/c1-8(2)14-10-6-5-7-11(12(10)13)15-9(3)4/h5-9,13H,1-4H3

InChI-Schlüssel

UKQACUPNMJKOAH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.